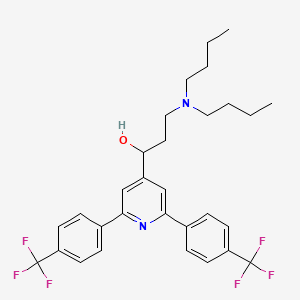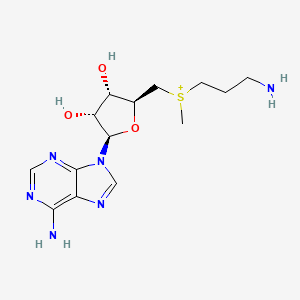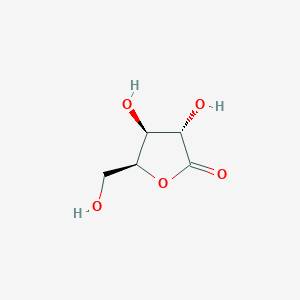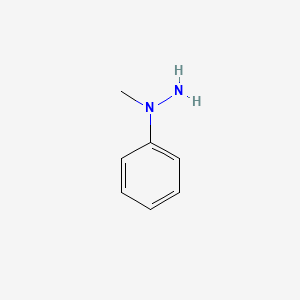
1-Methyl-1-phenylhydrazine
Overview
Description
1-Methyl-1-phenylhydrazine is a chemical compound with the linear formula C6H5N(CH3)NH2 . It is also known by its synonyms α-Methylphenylhydrazine and N-Methyl-N-phenylhydrazine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-phenylhydrazine is represented by the formula C7H10N2 . The molecular weight of this compound is 122.17 .Chemical Reactions Analysis
The oxidation of 1-Methyl-1-phenylhydrazine with Oxidovanadium(V)–Salan Complexes has been studied, providing insight into the pathway to the formation of hydrazine by Vanadium Nitrogenase .Physical And Chemical Properties Analysis
1-Methyl-1-phenylhydrazine is a liquid at room temperature . It has a boiling point of 106-107°C at 13 mmHg . The density of this compound is 1.038 g/mL at 25°C .Scientific Research Applications
Organic Synthesis
1-Methyl-1-phenylhydrazine is utilized in organic synthesis, particularly in the construction of hydrazine derivatives through C-N coupling reactions. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . The compound’s ability to form hydrazones with ketones and aldehydes is especially valuable in the Wolff-Kishner reduction, a method used to convert carbonyl groups into methylene groups .
Pharmaceutical Research
In pharmaceutical research, 1-Methyl-1-phenylhydrazine serves as a building block for the synthesis of various therapeutic drugs. Its derivatives are explored for their potential as active pharmaceutical ingredients, particularly in the development of monoamine oxidase inhibitors, which are relevant in treating depression and Parkinson’s disease .
Agricultural Chemistry
The role of 1-Methyl-1-phenylhydrazine in agricultural chemistry includes the synthesis of indole derivatives, which are prevalent moieties in certain alkaloids. These compounds are significant due to their natural occurrence in plants and their diverse biological activities, which can be harnessed for crop protection and enhancement .
Material Science
In material science, 1-Methyl-1-phenylhydrazine is investigated for its potential in creating novel materials. Its derivatives can be used to modify the properties of polymers and create specialized coatings that could have applications ranging from industrial manufacturing to biocompatible materials .
Analytical Chemistry
This compound is also important in analytical chemistry, where it can be used as a reagent in various analytical procedures. Its derivatives may be employed in chromatographic techniques or as standards in mass spectrometry to identify and quantify substances .
Biochemistry Research
In biochemistry research, 1-Methyl-1-phenylhydrazine is used to study enzyme reactions and metabolic pathways. It can act as an inhibitor or a substrate mimic, helping to elucidate the mechanisms of enzymatic processes and the metabolism of hydrazine-containing compounds .
Environmental Applications
Environmental scientists use 1-Methyl-1-phenylhydrazine to understand its impact on ecosystems. Research focuses on its degradation products, their persistence in the environment, and potential toxicity to wildlife and plants .
Safety and Handling in Research
When handling 1-Methyl-1-phenylhydrazine in research settings, safety is paramount. It requires proper storage, handling, and disposal procedures to prevent exposure and environmental contamination. Researchers must adhere to safety data sheets and use personal protective equipment to mitigate risks .
Safety and Hazards
1-Methyl-1-phenylhydrazine is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid exposure, avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Methyl-1-phenylhydrazine primarily targets the respiratory system . The compound interacts with the cells in the respiratory system, leading to various biochemical reactions.
Mode of Action
The mode of action of 1-Methyl-1-phenylhydrazine involves its interaction with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-1-phenylhydrazine is the formation of hydrazones from aldehydes and ketones . This process involves the nucleophilic addition of the nitrogen in the hydrazine to the carbonyl carbon in the aldehyde or ketone . The resulting hydrazone can then be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .
Result of Action
The primary result of the action of 1-Methyl-1-phenylhydrazine is the formation of hydrazones from aldehydes and ketones . This reaction can lead to various downstream effects, depending on the specific aldehyde or ketone involved. For example, the formation of a hydrazone from an aldehyde or ketone can lead to the reduction of the carbonyl group to an alkane .
properties
IUPAC Name |
1-methyl-1-phenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOODERJGVWYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060678 | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618-40-6 | |
| Record name | 1-Methyl-1-phenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1-phenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-phenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHB9CZB63U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1-Methyl-1-phenylhydrazine in organic chemistry?
A1: 1-Methyl-1-phenylhydrazine is widely employed as a derivatizing agent in analytical chemistry. It reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. These hydrazones often exhibit improved volatility and detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] For instance, it aids in identifying pyrrolidinophenone-type designer drugs when combined with soft ionization techniques in GC-TOFMS. []
Q2: Can you elaborate on the reaction mechanism of 1-Methyl-1-phenylhydrazine with carbonyl compounds?
A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen lone pair of 1-Methyl-1-phenylhydrazine attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by acidic conditions, leads to the formation of the hydrazone.
Q3: Beyond analytical applications, how else is 1-Methyl-1-phenylhydrazine utilized in chemical synthesis?
A3: It serves as a valuable reagent in synthesizing various heterocyclic compounds. For example, it reacts with α-benzoyl-benzylcyanide to yield 5-amino-1-alkyl-3,4-diphenyl-pyrazoles. [] This reaction involves a unique elimination and cyclization sequence.
Q4: Are there any notable reactions of 1-Methyl-1-phenylhydrazine with inorganic compounds?
A4: Yes, research indicates that 1-Methyl-1-phenylhydrazine reacts with tetrasulfur tetranitride (N4S4). [] This reaction results in the cleavage of the nitrogen-nitrogen bond in 1-Methyl-1-phenylhydrazine, showcasing its reactivity with inorganic sulfur-nitrogen compounds.
Q5: Has 1-Methyl-1-phenylhydrazine been utilized in the synthesis of complex organic structures?
A5: Indeed, it plays a key role in synthesizing the pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons. [] This synthesis involves a twofold Fischer indole cyclization using cis-bicyclo[3.3.0]octane-3,7-dione and highlights the utility of 1-Methyl-1-phenylhydrazine in constructing fused ring systems.
Q6: What are the structural characteristics of 1-Methyl-1-phenylhydrazine?
A6:
- Spectroscopic Data: Characterization data can be found in various research articles. For instance, ideal-gas enthalpy of formation is reported for 1-methyl-1-phenylhydrazine. []
Q7: Are there any environmental concerns regarding 1-Methyl-1-phenylhydrazine?
A7: While specific data might be limited, the presence of hydrazine derivatives in surface water is a concern. A study developed a sensitive UHPLC-MS/MS method to determine alkylhydrazines, including 1-methyl-1-phenylhydrazine, in surface water. [] This highlights the importance of monitoring its presence and potential impact on aquatic environments.
Q8: What is the significance of studying the reaction of 1-Methyl-1-phenylhydrazine with oxidovanadium complexes?
A8: Investigating the reaction with oxidovanadium(V)-salan complexes provides insights into the pathway of hydrazine formation by vanadium nitrogenase. [] This research sheds light on the potential role of vanadium complexes in biological nitrogen fixation processes.
Q9: Beyond its use as a reagent, has 1-Methyl-1-phenylhydrazine been explored in the context of metal complexes?
A9: Yes, research has led to the synthesis of a vanadium(V) chloride complex containing 1-methyl-1-phenylhydrazine ligands. [] This complex exhibits simultaneous coordination of side-on hydrazine and end-on hydrazide (2-), demonstrating the versatility of 1-methyl-1-phenylhydrazine in coordinating to metal centers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)
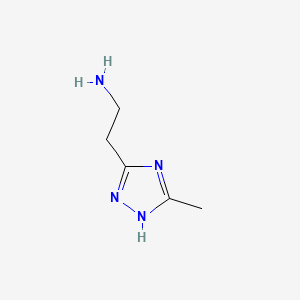
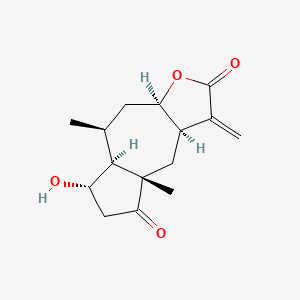

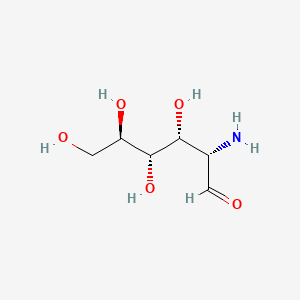

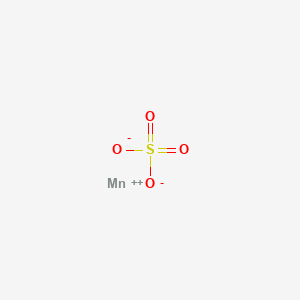

![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
